N,N-bis(4-methoxybenzyl)methanesulfonamide
Overview
Description
“N,N-bis(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string:COC1=CC=C(C=C1)CN(CC2=CC=C(OC)C=C2)S(=O)(C)=O
. This indicates that the molecule contains methoxybenzyl groups attached to a methanesulfonamide core. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactivity
N,N-bis(4-methoxybenzyl)methanesulfonamide and its related compounds have been extensively studied in the field of organic chemistry, particularly in the synthesis of various chemical structures and reactions. For instance, the reaction of bis(methoxy- and ethoxy-NNO-azoxy)methane with benzyl halides under phase-transfer catalysis conditions yields E-1-(alkoxy-NNO-azoxy)-2-arylethene, showcasing its utility in creating complex organic structures (Zyuzin, 2013). Additionally, the oxidation of methyl (methylthio)methyl sulfoxide with various oxidants has been studied, producing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, further illustrating the versatility of these compounds in chemical transformations (Ogura, Suzuki & Tsuchihashi, 1980).
Catalysis and Chemical Bonding
Research on the reactivity of carbanions derived from bis(phenylsulfonyl)methane has been conducted, offering insights into σ-adduct formation and elimination reactions, which are critical in understanding the behavior of these compounds in various chemical environments (Asghar, Crampton & Isanbor, 2008). The study of Lawesson's reagent in the reaction with various compounds including esters and acetals demonstrates the application of these chemical structures in synthesizing a wide range of derivatives (El‐Barbary, 1984).
Applications in Material Science
In material science, these compounds have been used in the study of tetrel, halogen, and hydrogen bonds in dyes, indicating their potential in developing new materials with specific properties (Shikhaliyev et al., 2018). Additionally, they have been utilized in corrosion inhibition studies for mild steel, demonstrating their practical application in industrial processes and materials preservation (Singh & Quraishi, 2016).
Biochemical and Pharmacological Research
These compounds have also found applications in biochemical and pharmacological research. For example, the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been evaluated for their potential as HMG-CoA reductase inhibitors, indicating their relevance in therapeutic applications (Watanabe et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-21-16-8-4-14(5-9-16)12-18(23(3,19)20)13-15-6-10-17(22-2)11-7-15/h4-11H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVYWKCJBKSIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N,N-bis(4-methoxybenzyl)methanesulfonamide in the context of the research?
A1: this compound is not the target compound itself, but rather a key reagent in the synthesis of novel azole-based primary sulfonamides. [] Specifically, it acts as a diazo reagent, enabling the formation of various azole rings via [3+2] cycloaddition reactions. This synthetic strategy allows researchers to access a diverse range of primary sulfonamides, a class of compounds previously underexplored in the context of carbonic anhydrase inhibition. []
Q2: How does the structure of the compounds synthesized using this compound relate to their potential as carbonic anhydrase inhibitors?
A2: The researchers synthesized three sets of primary sulfonamides with pyrazole, 1,2,3-triazole, and tetrazole cores using this compound as a starting point. [] These specific azole rings are known to interact with the active site of carbonic anhydrase enzymes. By systematically varying the substituents on these azole cores, the researchers aimed to optimize the interactions and develop potent and selective inhibitors of specific carbonic anhydrase isoforms. []
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